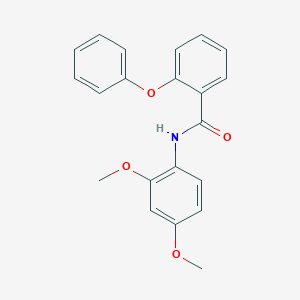

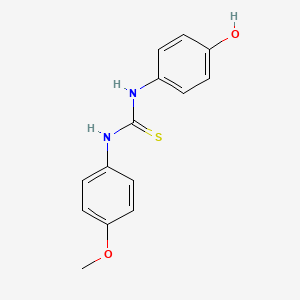

N-(2-methoxybenzyl)-2,2-diphenylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NBOMe compounds are a group of potent serotonin 5-HT2A receptor agonist hallucinogens . They are synthetic phenethylamine derivatives and have been associated with severe adverse reactions including deaths .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule.

Chemical Reactions Analysis

NBOMe drugs undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes .

科学研究应用

Psychedelic Research

“N-(2-methoxybenzyl)-2,2-diphenylacetamide” is a part of a new series of compounds known as NBOMe-drugs . These drugs have been modified from mescaline derivative (2C phenethylamines) drugs by the introduction of a N-2-methoxybenzyl group . They are recognized for their potent psychedelic effects .

Neurotoxicity Studies

NBOMe drugs, including “N-(2-methoxybenzyl)-2,2-diphenylacetamide”, are used in neurotoxicity studies . These drugs exhibit concentration-dependent cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures . The NBOMe drugs present higher cytotoxicity than their counterparts, which correlates with the drug’s lipophilicity .

In Vitro Toxicity Profile

The in vitro toxicity profile of NBOMe drugs, including “N-(2-methoxybenzyl)-2,2-diphenylacetamide”, is being studied . Despite several reports highlighting cases of acute intoxication, with brain and liver toxicity, their toxicity profile is still poorly understood .

Study of Psychoactive Substances

Substituted phenethylamines including 2C (2,5-dimethoxyphenethylamines) and NBOMe (N-(2-methoxybenzyl)phenethylamines) drugs are potent psychoactive substances . “N-(2-methoxybenzyl)-2,2-diphenylacetamide” is one such NBOMe drug .

Neurochemical Effects

4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe) is a hallucinogen exhibiting high binding affinity for 5-HT 2A/C serotonin receptors . It is used to study the neurochemical effects of such substances .

Dopamine, Serotonin, Acetylcholine, and Glutamate Release

25B-NBOMe is used to investigate its effect on dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate release in the rat frontal cortex, striatum, and nucleus accumbens .

作用机制

Target of Action

N-(2-methoxybenzyl)-2,2-diphenylacetamide, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

25I-NBOMe acts as an agonist at the 5-HT 2A and 5-HT 2C receptors due to its high in vitro binding affinity for these receptors . This means it binds to these receptors and activates them, leading to increased serotonin signaling.

Biochemical Pathways

Upon activation of the 5-HT 2A/2C receptors, 25I-NBOMe affects the release of several neurotransmitters. Studies have shown changes in the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and perception.

Pharmacokinetics

It is known that the compound penetrates animal brain tissue in a relatively slow manner . Peak drug concentrations were detected 30 and 60 min after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 h after administration .

Result of Action

The activation of 5-HT 2A/2C receptors by 25I-NBOMe leads to a variety of effects. Repeated administration of 25I-NBOMe decreased the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex as well as weakened the hallucinogenic activity in comparison to acute dose . Behavioral tests showed a motor activity reduction and memory deficiency in comparison to a single dose and induction of anxiety after the drug’s chronic and acute administration .

Action Environment

The action of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity correlates with its cytotoxicity . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH and lipid content in the body.

安全和危害

未来方向

Despite frequent recreational use, knowledge about the NBOMe drugs action and toxic and fatal consequences is still very limited . Thus, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate NBOMe drugs’ potential harmful effects .

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-25-20-15-9-8-14-19(20)16-23-22(24)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,16H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNAUHWJLODSEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202102 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)

![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)

![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)

![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)